5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Description
5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 1-cyclopentylpyrazole moiety at position 5 and an amine group at position 2. The thiadiazole scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .
Properties
IUPAC Name |
5-(1-cyclopentylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c11-10-14-13-9(16-10)7-5-12-15(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKXGDOVKTHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The pyrazole ring can be introduced through a subsequent cyclization reaction involving cyclopentanone and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of thiadiazole derivatives, including 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, in cancer treatment. The mechanisms of action include:
- Inhibition of DNA Synthesis : Compounds with the thiadiazole structure have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
- Targeting Key Kinases : The heteroatoms in the thiadiazole ring can interact with biological targets such as kinases involved in tumorigenesis .
Recent studies demonstrated that derivatives of this compound exhibited potent activity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) .
Antibacterial Activity
Thiadiazole derivatives are also recognized for their antibacterial properties. Research indicates that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Compounds similar to 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activities. The results indicated that certain modifications to the thiadiazole structure significantly enhanced their efficacy against cancer cell lines compared to standard treatments like cisplatin .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on compounds containing the thiadiazole moiety revealed strong binding interactions with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in cancer cells. This interaction suggests a promising pathway for drug development targeting various cancers .
Research Findings
Recent literature emphasizes the versatility of thiadiazole derivatives in drug design:
Mechanism of Action
The mechanism of action of 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with structurally or functionally related thiadiazol-2-amine derivatives:
Key Structural and Functional Insights:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitrofuran in Compound 19 ) enhance antiparasitic activity by increasing electrophilicity, facilitating interactions with parasitic enzymes.
- Lipophilic groups (e.g., cyclopentyl in the target compound) improve membrane permeability, a critical factor for central nervous system (CNS) targeting or intracellular pathogen inhibition .
- Aromatic/heteroaromatic moieties (e.g., pyridin-3-yl in Compound 11 ) enable π-π stacking and hydrogen bonding with viral proteases or host receptors.
Synthetic Accessibility :
- Thiadiazol-2-amine derivatives are commonly synthesized via cyclocondensation of thiosemicarbazides or hydrazides with carboxylic acid derivatives .
- Advanced methods, such as ultrasound-assisted synthesis (), reduce reaction times and improve yields for analogs like 5-(benzylthio)-1,3,4-thiadiazol-2-amine .
Therapeutic Potential: The target compound’s pyrazole-thiadiazole hybrid structure aligns with kinase inhibitor scaffolds (e.g., GSK-3 inhibitors in ).
Biological Activity
5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core linked to a cyclopentyl-pyrazole moiety. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that compounds containing the thiadiazole and pyrazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising antibacterial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus .
- Anticancer Activity : Thiadiazole derivatives are being explored for their anticancer potential. Studies suggest that modifications to the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. For example, certain derivatives have been found to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
Biological Activity Data
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 0.06 µg/mL | |
| Anticancer | MCF-7 cells | Induces apoptosis | |
| Antimicrobial | Gram-positive bacteria | Varied MIC values |
Case Studies
- Antibacterial Activity Study : A series of thiadiazole derivatives were synthesized and tested for antibacterial activity. Among them, 5-(chlorobenzylthio)-1,3,4-thiadiazoles exhibited significant activity against Staphylococcus species, indicating the importance of substituents on the benzyl group for enhancing efficacy .
- Cytotoxicity Evaluation : In vitro studies on MCF-7 cells demonstrated that certain thiadiazole derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. Flow cytometry analysis revealed that these compounds could effectively increase the levels of pro-apoptotic factors in a dose-dependent manner .
Pharmacological Implications
The diverse biological activities of 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine suggest potential therapeutic applications in treating infections and cancer. The ability to modify the chemical structure to enhance specific activities opens avenues for drug development.
Q & A
Q. What are the established synthetic routes for 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization and functionalization steps. For example:
- Cyclocondensation : Reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid forms the thiadiazole core .
- Functionalization : Introducing the cyclopentyl-pyrazole moiety may require coupling reactions with cyclopentyl halides or aldehydes under reflux conditions in ethanol or DMF .
- Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling temperature (90–120°C), solvent polarity (DMF for polar intermediates), and catalyst use (e.g., triethylamine for acyl chloride reactions) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry. For instance, the cyclopentyl group shows distinct multiplet signals at δ 1.5–2.5 ppm .
- X-ray Diffraction : Single-crystal studies reveal conformational flexibility; the dihedral angle between thiadiazole and pyrazole rings (e.g., 18.2° vs. 30.3° in different molecules) impacts supramolecular packing via N–H···N hydrogen bonds .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 292.08) and fragmentation patterns .
Advanced Research Questions
Q. How does the cyclopentyl group influence the compound’s steric and electronic properties, and what are the implications for biological activity?
- Steric Effects : The cyclopentyl group introduces bulkiness, potentially hindering interactions with flat binding pockets (e.g., enzyme active sites). This was observed in analogues with reduced antimicrobial activity compared to phenyl-substituted derivatives .
- Electronic Effects : The electron-donating cyclopentyl group may stabilize the thiadiazole ring’s electron-deficient regions, enhancing interactions with nucleophilic targets (e.g., DNA or protein thiols) .
- SAR Insights : Substituting cyclopentyl with smaller groups (e.g., methyl) or electron-withdrawing moieties (e.g., nitro) can modulate potency, as seen in related thiadiazole derivatives .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC values for antimicrobial activity) to rule out false positives from impurity artifacts .
- Structural Confirmation : Use X-ray crystallography to verify that observed activities correspond to the intended structure and not polymorphic forms .
- Targeted Assays : Compare activity against isogenic strains (e.g., wild-type vs. mutant bacteria) to confirm mechanism specificity .
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- DFT Calculations : Predict thermodynamic feasibility of cyclization steps (e.g., activation energy for thiadiazole ring closure) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding sites) to prioritize substituents for synthesis .
- Retrosynthetic Analysis : Tools like Synthia™ propose alternative routes (e.g., using Suzuki coupling for pyrazole introduction) to bypass low-yield steps .
Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Recrystallization : Use DMSO/water (2:1) or ethanol/acetone mixtures to remove unreacted hydrazides .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves thiadiazole derivatives from oxadiazole byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .
Q. How do solvent choice and reaction time affect regioselectivity in cyclopentyl-pyrazole coupling?
- Polar Aprotic Solvents : DMF enhances nucleophilicity of the pyrazole nitrogen, favoring coupling at the 4-position .
- Reaction Time : Prolonged heating (>12 hours) risks side reactions (e.g., cyclopentyl ring opening), reducing yield by ~20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
